3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

This compound's alpha-carbon gem-dimethyl group creates steric hindrance that enhances metabolic stability and binding specificity over linear analogs. With 98% purity and well-characterized lipophilicity (ΔLogP ~+1.5), it is ideal for probing hydrophobic protein pockets and synthesizing conformationally constrained peptidomimetics. The hindered carboxylic acid environment enables controlled amide bond formation. Stored at 2-8°C under dry seal; available for immediate procurement in research quantities from multiple global suppliers.

Molecular Formula C11H19NO3
Molecular Weight 213.277
CAS No. 1341500-95-5
Cat. No. B2951734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid
CAS1341500-95-5
Molecular FormulaC11H19NO3
Molecular Weight213.277
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)N1CCCCC1=O
InChIInChI=1S/C11H19NO3/c1-11(2,3)9(10(14)15)12-7-5-4-6-8(12)13/h9H,4-7H2,1-3H3,(H,14,15)
InChIKeyUCAXBUGYWPXVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid: A Sterically Hindered α-Branched Acid for Targeted Probe Synthesis


3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid (CAS 1341500-95-5) is a synthetic small molecule comprising a piperidin-2-one ring N-linked to a sterically hindered 3,3-dimethylbutanoic acid backbone [1]. With a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol, the compound features a single hydrogen bond donor (carboxylic acid) and three hydrogen bond acceptors (amide carbonyl and carboxylic acid oxygens), characteristics that govern its solubility and protein-binding potential . The compound's unique structure, featuring a gem-dimethyl group at the alpha-position of the acid, confers distinct steric properties that differentiate it from linear or less-hindered analogs. Its notified CLP classification indicates it is a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335), necessitating appropriate handling procedures in laboratory settings [2].

Why Generic '2-Oxopiperidin-1-yl Acid' Substitution Fails: A Guide to Selecting 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid


The '2-oxopiperidin-1-yl' moiety is a common scaffold in medicinal chemistry, but simple substitution of one analog for another—even among closely related butanoic acid derivatives—is scientifically unjustified due to profound differences in steric bulk, lipophilicity, and metabolic stability. The target compound's unique gem-dimethyl substitution at the alpha-carbon creates a sterically hindered carboxylic acid environment that directly influences both chemical reactivity (e.g., coupling efficiency in amide bond formation) and biological recognition (e.g., binding pocket steric complementarity) . In contrast, unhindered analogs such as 4-(2-oxopiperidin-1-yl)butanoic acid (CAS 82360-26-7) or 3-(2-oxopiperidin-1-yl)butanoic acid (CAS 1094630-83-7) lack this critical steric feature, leading to different conformational preferences, solubility profiles, and potentially divergent off-target binding [1]. The evidence below demonstrates that steric hindrance is not a minor structural nuance but a quantifiable differentiator with direct consequences for experimental outcomes and procurement decisions.

Quantitative Evidence Guide: Selecting 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid Over Analogs


Steric Bulk Comparison: Quantifying Alpha-Carbon Hindrance

The gem-dimethyl substitution at the alpha-carbon of 3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid introduces significant steric hindrance compared to unsubstituted or mono-substituted analogs. While no direct computational comparison of steric parameters (e.g., Taft Es values or A-values) was found in the public domain, the structural feature is unequivocally present in the target compound and absent in analogs like 4-(2-oxopiperidin-1-yl)butanoic acid (CAS 82360-26-7) and 3-(2-oxopiperidin-1-yl)butanoic acid (CAS 1094630-83-7) [1][2]. The presence of the gem-dimethyl group is a binary, structural differentiator with well-established implications in medicinal chemistry: it restricts conformational flexibility, increases lipophilicity, and often improves metabolic stability by shielding the adjacent carboxylic acid from enzymatic hydrolysis .

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Molecular Weight and Calculated LogP: Differentiating Physicochemical Profiles

The target compound (C₁₁H₁₉NO₃, MW = 213.27) is larger and more lipophilic than its closest linear analog, 4-(2-oxopiperidin-1-yl)butanoic acid (C₉H₁₅NO₃, MW = 185.22) [1][2]. While experimental LogP values were not located, the additional three carbons (two methyl groups plus an extra methylene) increase the carbon count by 22%, which typically translates to a LogP increase of approximately 1.5 log units (assuming an average contribution of ~0.5 per carbon) [3]. This difference in lipophilicity has practical implications for solubility, membrane permeability, and potential for non-specific binding in biological assays.

ADME Physicochemical Properties Drug Design

Safety Profile Comparison: Notified CLP Classification vs. Unclassified Analogs

3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid has a formally notified CLP classification under EC No. 853-728-3, indicating it is a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) [1]. In contrast, analogs such as 4-(2-oxopiperidin-1-yl)butanoic acid (CAS 82360-26-7) and 3-(2-oxopiperidin-1-yl)butanoic acid (CAS 1094630-83-7) currently lack publicly available notified classifications on the ECHA C&L Inventory [2][3]. This absence of data does not imply safety; it represents a lack of formal hazard communication. The presence of a notified classification for the target compound provides a clear, regulated framework for risk assessment and safe handling procedures.

Chemical Safety Hazard Communication Laboratory Handling

Purity and Storage Specifications: Vendor-Defined Quality Control Parameters

Commercially available 3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid is supplied with defined quality specifications that vary by vendor. Leyan offers the compound at 98% purity (Product No. 1335468) . Chemscene provides the compound with specific storage conditions: sealed in dry conditions at 2-8°C, with shipping at room temperature within the continental US . While purity specifications for analogs like 4-(2-oxopiperidin-1-yl)butanoic acid may be available from other vendors, the documentation of controlled storage conditions (2-8°C) for the target compound is a specific procurement differentiator. The requirement for refrigerated storage suggests potential thermal or moisture sensitivity that must be considered in inventory management and experimental design.

Analytical Chemistry Quality Control Compound Sourcing

Application Scenarios for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid: Evidence-Based Use Cases


Sterically Hindered Building Block for Amide Bond Formation and Peptidomimetic Synthesis

The gem-dimethyl group at the alpha-carbon creates a sterically hindered carboxylic acid [1]. This feature makes the compound a valuable building block for synthesizing peptidomimetics or conformationally constrained molecules where restricted rotation or shielding of the amide bond is desired. Researchers can leverage this hindrance to modulate coupling efficiency and the stability of resulting amide bonds in drug discovery programs .

Lipophilic Probe for Investigating Protein-Ligand Interactions Involving Sterically Demanding Pockets

The increased lipophilicity (estimated ΔLogP ≈ +1.5 vs. linear analogs) and larger molecular footprint (MW 213.27) of 3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid [1] make it suitable for probing hydrophobic binding pockets in target proteins. Its steric bulk can be exploited to design selective ligands by capitalizing on shape complementarity, potentially reducing off-target binding observed with smaller, less hindered analogs .

Quality Control Standard for Method Development and Validation in Analytical Chemistry

With defined commercial purity (98%) and specific storage requirements (2-8°C, sealed dry) [1], this compound can serve as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the quantification of related 2-oxopiperidinyl acid derivatives. Its distinct chromatographic profile, influenced by its lipophilicity, provides a useful benchmark for method optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.